
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, also known as Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, is a useful research compound. Its molecular formula is C35H37ClN2O3S and its molecular weight is 601.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate involves several steps, including the synthesis of the starting materials and the final compound. The key steps in the synthesis pathway are the protection of the indole nitrogen, the introduction of the quinoline moiety, the formation of the ester bond, and the deprotection of the indole nitrogen.
Starting Materials
2-(tert-Butylthio)aniline, 4-chlorobenzaldehyde, 2-bromo-5-(quinolin-2-ylmethoxy)aniline, 2,2-dimethylpropanoic acid, N,N-dimethylformamide, N,N-diisopropylethylamine, Triethylamine, Methyl iodide, Acetic anhydride, Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid
Reaction
Step 1: Protection of the indole nitrogen, - Dissolve 2-bromo-5-(quinolin-2-ylmethoxy)aniline and 2-(tert-Butylthio)aniline in N,N-dimethylformamide., - Add N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the protected intermediate., Step 2: Introduction of the quinoline moiety, - Dissolve the protected intermediate and 4-chlorobenzaldehyde in N,N-dimethylformamide., - Add Triethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the quinoline intermediate., Step 3: Formation of the ester bond, - Dissolve the quinoline intermediate, 2,2-dimethylpropanoic acid, and Triethylamine in dichloromethane., - Add N,N-dimethylformamide and N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add methyl iodide dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the final compound., Step 4: Deprotection of the indole nitrogen, - Dissolve the final compound in methanol., - Add sodium hydroxide and stir for 2 hours., - Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate., - Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the final product.
属性
IUPAC Name |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXMMIRFNYCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570263 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate | |
CAS RN |
136694-18-3 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

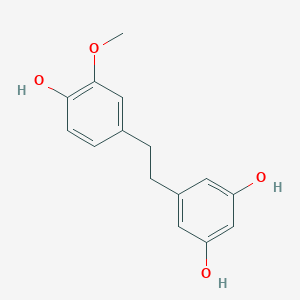

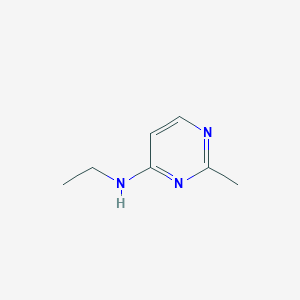
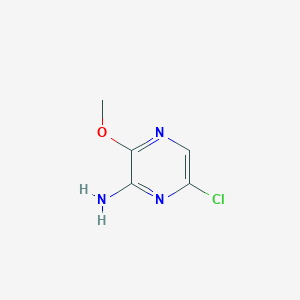
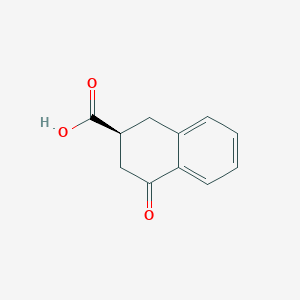
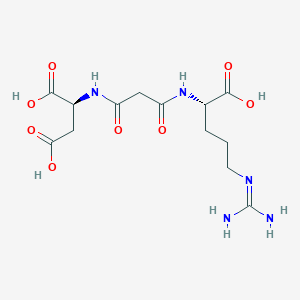
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
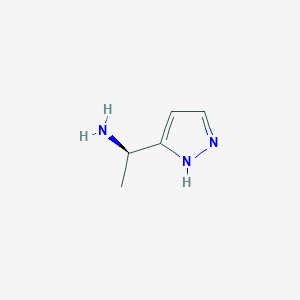

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)
